

The Role of G-1 in Non-Genomic Estrogen Signaling: A Technical Guide

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Compound of Interest

Compound Name: (3aS,4R,9bR)-G-1

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of the G protein-coupled estrogen receptor (GPER) selective agonist, G-1, in mediating non-genomic estrogen signaling. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms, experimental methodologies, and quantitative data associated with G-1's activity.

Introduction to G-1 and Non-Genomic Estrogen Signaling

Estrogen's biological effects are mediated through both genomic and non-genomic signaling pathways. While genomic signaling involves the regulation of gene expression by nuclear estrogen receptors (ER α and ER β), non-genomic signaling is characterized by rapid, membrane-initiated events that do not require gene transcription.[1][2][3] The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a key player in mediating these rapid, non-genomic actions of estrogen.[2][4][5]

G-1 is a potent and selective non-steroidal agonist for GPER.[6] It exhibits high binding affinity for GPER while showing no significant activity at the classical nuclear estrogen receptors, ER α and ER β , at concentrations up to 10 μ M. This selectivity makes G-1 an invaluable tool for elucidating the specific signaling pathways and physiological functions mediated by GPER, distinguishing them from those orchestrated by ER α and ER β . [6]

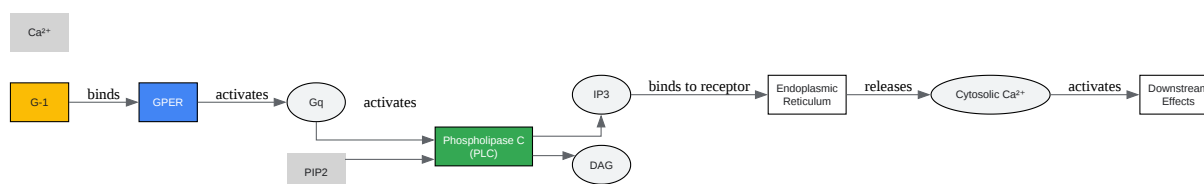
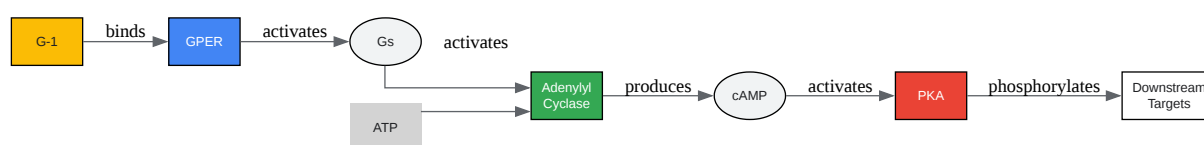
Activation of GPER by G-1 initiates a cascade of intracellular signaling events, influencing a wide array of cellular processes, including proliferation, apoptosis, migration, and calcium mobilization.[7][8][9] These effects are implicated in various physiological and pathological conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders.[4][5][10]

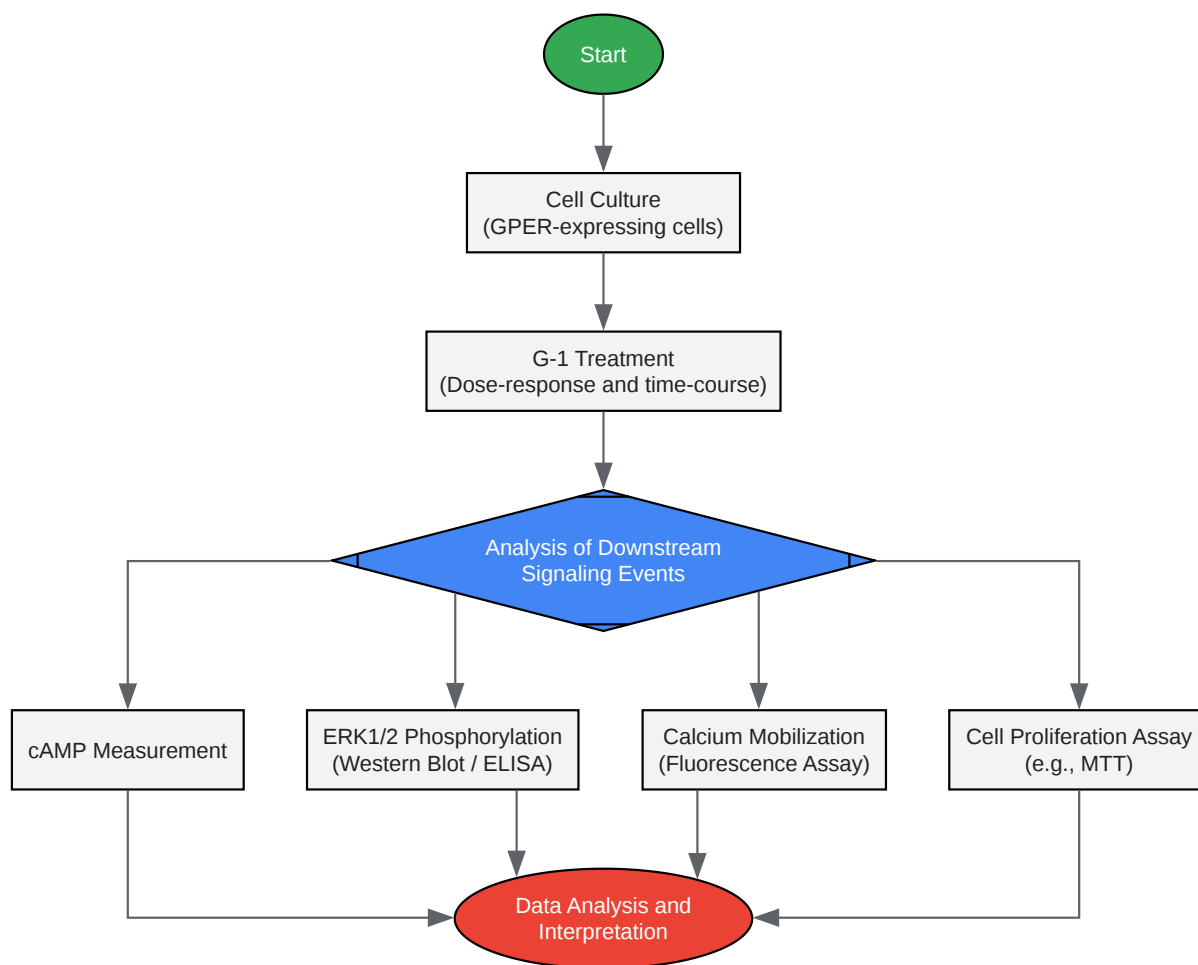
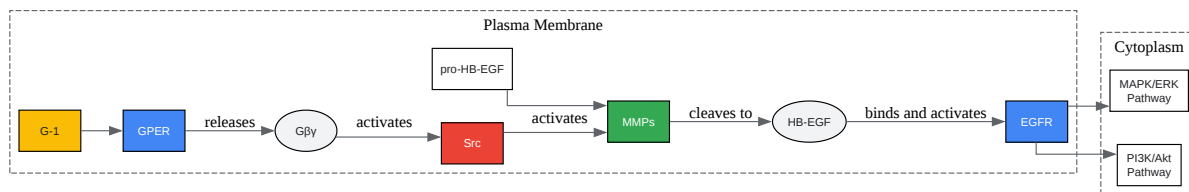
Core Signaling Pathways Activated by G-1

G-1-mediated activation of GPER triggers several key non-genomic signaling cascades. These pathways are often interconnected and can vary depending on the cell type and context. The primary signaling axes are detailed below.

Gs/Adenylyl Cyclase/cAMP Pathway

Upon binding of G-1, GPER can couple to the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase.[4] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger.[4][11] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream target proteins, including transcription factors like CREB, to modulate cellular function.[11]





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